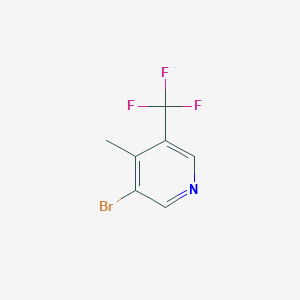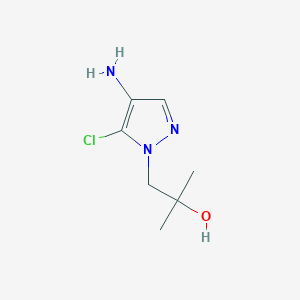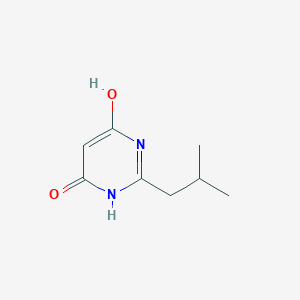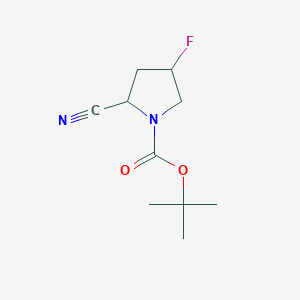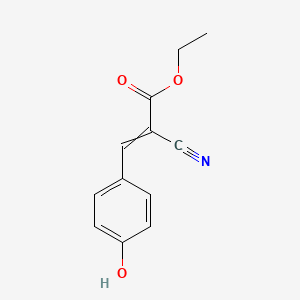
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
描述
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C12H11NO3. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a hydroxyphenyl group, and an ethyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-hydroxybenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is usually conducted in an ethanol solvent at reflux temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
化学反应分析
Types of Reactions
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid derivatives.
Reduction: Ethyl 2-amino-3-(4-hydroxyphenyl)prop-2-enoate.
Substitution: Various ether or ester derivatives depending on the nucleophile used.
科学研究应用
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. Additionally, the cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and interactions with enzymes and receptors.
相似化合物的比较
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate: Similar structure but with an ethoxy group instead of a hydroxy group.
Ethyl 2-cyano-3-(4-diphenylamino)phenyl)prop-2-enoate: Contains a diphenylamino group, which significantly alters its chemical properties and applications.
This compound is unique due to its hydroxyphenyl group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3 |
InChI 键 |
HRBVVSOFSLPAOY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8814290.png)
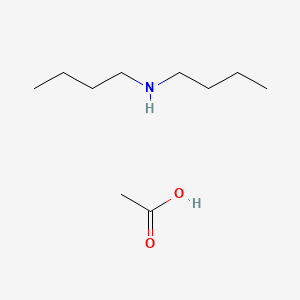

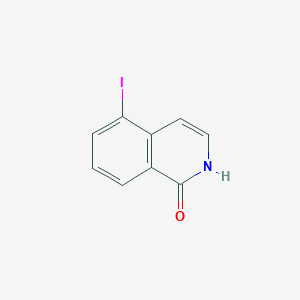
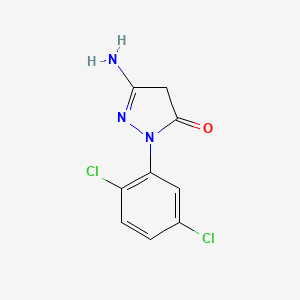
![5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B8814334.png)
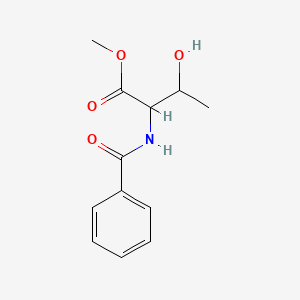
![1-Bromo-4-chloroimidazo[1,2-A]quinoxaline](/img/structure/B8814351.png)
